
Pde4-IN-6
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Overview
Description
PDE4-IN-6 is a moderately selective phosphodiesterase 4 (PDE4) inhibitor with demonstrated efficacy against the PDE4B and PDE4D subtypes. It exhibits IC50 values of 0.125 µM for PDE4B and 0.43 µM for PDE4D, indicating stronger affinity for the PDE4B isoform . The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for anti-inflammatory and immunomodulatory applications.
Preparation Methods
The synthesis of phosphodiesterase 4 inhibitors, including Pde4-IN-6, involves several steps. The synthetic routes and reaction conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for phosphodiesterase 4 inhibitors often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Limitations in Current Data
The search results ( ) primarily discuss:
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Structural classes of PDE4 inhibitors (e.g., quinoline, pyridazinone, pyrimidine-2,4-dione derivatives).
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Structure-activity relationships (SAR) and binding interactions (e.g., interactions with PDE4B and PDE4D isoforms).
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Pharmacological profiles (e.g., IC₅₀ values, selectivity, and anti-inflammatory efficacy).
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Clinical candidates like CHF 6001 and NCS613.
No explicit data on PDE4-IN-6’s synthesis, chemical reactions, or mechanistic studies were identified in these sources.
Proposed Strategies for Further Research
To obtain detailed chemical reaction data for this compound:
Structural Analogues as Proxies
If this compound belongs to a known inhibitor class (e.g., pyridazinones or quinolines), reaction pathways for structurally similar compounds may provide insights. For example:
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Pyridazinone derivatives (e.g., compound 20 in ) are synthesized via cyclization reactions of hydrazines with diketones.
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Quinoline-based inhibitors (e.g., compounds 9–11 in ) often involve Friedländer annulation or Skraup synthesis.
Key Reaction Types for PDE4 Inhibitors
Common reactions in PDE4 inhibitor synthesis include:
Suggested Analytical Techniques
For characterizing this compound’s reactions:
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LC-MS/MS : To track intermediate species and reaction yields.
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X-ray crystallography : To resolve binding modes with PDE4 isoforms (as done for roflumilast in ).
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Kinetic studies : To determine catalytic parameters (e.g., IC₅₀, K<sub>i</sub>) using cAMP hydrolysis assays ( ).
Critical Data Gaps
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Synthetic route : No information on starting materials or reaction conditions.
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Functional group reactivity : Lack of data on stability, oxidation, or metabolic pathways.
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Crystallographic data : No structural evidence of this compound’s binding interactions.
Recommendations
Scientific Research Applications
Background on Phosphodiesterase 4
Phosphodiesterase 4 (PDE4) is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical intracellular signaling molecule involved in numerous physiological processes. Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses, immune cell activation, and other cellular functions. This mechanism has made PDE4 an attractive target for drug development, especially for conditions characterized by excessive inflammation.
Anti-Inflammatory Effects
PDE4-IN-6 has been studied extensively for its anti-inflammatory properties. Research indicates that PDE4 inhibitors can effectively suppress inflammatory responses in various models:
- Asthma and Chronic Obstructive Pulmonary Disease (COPD): Inhibitors like this compound have shown efficacy in reducing airway inflammation and improving lung function in preclinical models of asthma and COPD . Clinical trials have demonstrated significant reductions in inflammation-related biomarkers following treatment with PDE4 inhibitors .
- Psoriasis: The compound has been identified as a potential treatment for psoriasis, where it may help control symptoms by modulating immune responses and reducing skin inflammation . In silico studies have highlighted its potential as a lead compound in drug development for this condition.
Immunomodulatory Effects
This compound also exhibits immunomodulatory effects that can benefit conditions like rheumatoid arthritis and inflammatory bowel disease (IBD). By inhibiting PDE4, the compound enhances cAMP signaling pathways that downregulate pro-inflammatory cytokines .
Cognitive Enhancement
Recent studies suggest that PDE4 inhibitors may have cognitive-enhancing effects, potentially benefiting conditions such as Alzheimer's disease and depression. The modulation of cAMP levels is linked to improved synaptic plasticity and memory function .
Case Study 1: CHF 6001 in Asthma Patients
In a double-blind study involving asthmatic patients, CHF 6001 (a potent PDE4 inhibitor) demonstrated significant efficacy in reducing allergen-induced late asthmatic responses. Patients receiving inhaled doses showed improved lung function and reduced inflammation markers .
Case Study 2: Roflumilast in B-cell Malignancies
A pilot study explored the use of Roflumilast, another PDE4 inhibitor, in patients with advanced B-cell malignancies. The treatment was well-tolerated and resulted in significant tumor burden reduction, highlighting the potential of PDE4 inhibition in cancer therapy .
Data Tables
Application Area | Compound | Mechanism of Action | Key Findings |
---|---|---|---|
Asthma | This compound | Inhibition of PDE4 leads to increased cAMP | Significant reduction in airway inflammation |
COPD | CHF 6001 | Anti-inflammatory effects | Improved lung function and reduced biomarkers |
Psoriasis | Novel Inhibitors | Modulation of immune response | Effective in reducing skin lesions |
Cognitive Disorders | Roflumilast | Enhances synaptic plasticity | Potential improvement in memory functions |
Mechanism of Action
The mechanism of action of Pde4-IN-6 involves the inhibition of phosphodiesterase 4 enzymes, leading to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate levels results in the activation of protein kinase A and the subsequent regulation of various genes and proteins involved in inflammation and other cellular processes. The molecular targets and pathways involved in the mechanism of action of this compound include the cyclic adenosine monophosphate response element-binding protein and other signaling molecules .
Comparison with Similar Compounds
PDE4 inhibitors are classified based on isoform selectivity, therapeutic applications, and safety profiles. Below, PDE4-IN-6 is compared with structurally and functionally analogous compounds referenced in the provided evidence (e.g., PDE4-IN-12, Roflumilast, Apremilast) and other research-stage inhibitors.
Selectivity and Potency
*Data for Roflumilast and Apremilast are derived from external studies, as specifics are absent in the provided evidence.
- This compound vs. Roflumilast: While Roflumilast (a clinically approved PDE4 inhibitor for COPD) targets PDE4D predominantly, its non-selectivity contributes to dose-limiting side effects.
- This compound vs. Apremilast : Apremilast’s broad PDE4 inhibition underpins its use in psoriasis but lacks subtype specificity. This compound’s PDE4B focus may offer tailored cytokine modulation (e.g., TNF-α, IL-6) for RA .
- This compound vs. PDE4-IN-12 : Both are research-stage inhibitors, but this compound’s quantified PDE4B/D IC50s provide a clearer mechanistic profile compared to PDE4-IN-12, which lacks published selectivity data .
Biological Activity
Pde4-IN-6 is a selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and conditions involving immune modulation. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell types, and implications for clinical use.
Overview of PDE4 and Its Inhibitors
Phosphodiesterases (PDEs) are a family of enzymes responsible for the degradation of cyclic nucleotides such as cAMP and cyclic guanosine monophosphate (cGMP). The PDE4 subfamily is particularly significant due to its extensive distribution across various tissues, including the brain, lungs, and immune cells. It plays crucial roles in regulating inflammatory responses, neuronal signaling, and immune cell function .
PDE4 inhibitors, including this compound, have been shown to increase intracellular cAMP levels, leading to various biological effects such as:
- Anti-inflammatory responses : Reduction in pro-inflammatory cytokines.
- Immunomodulation : Altered T cell activation and function.
- Neuroprotection : Potential benefits in neurodegenerative diseases.
This compound selectively inhibits PDE4 activity, which results in elevated cAMP concentrations within cells. This elevation leads to downstream effects on various signaling pathways:
- Inhibition of pro-inflammatory cytokines : Increased cAMP inhibits the release of TNF-α and IL-6 from macrophages and other immune cells .
- Regulation of T cell responses : PDE4 inhibition can modulate T cell receptor signaling, enhancing IL-2 production while suppressing other pro-inflammatory cytokines like IFN-γ .
- Effects on smooth muscle cells : In vascular smooth muscle cells, increased cAMP can lead to relaxation and reduced proliferation, highlighting potential cardiovascular benefits .
Research Findings and Case Studies
Recent studies have investigated the efficacy of this compound in various models:
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Inflammatory Disease Models :
- In murine models of asthma and chronic obstructive pulmonary disease (COPD), this compound demonstrated significant reductions in airway hyperresponsiveness and inflammation markers .
- A study involving human macrophages showed that treatment with this compound resulted in decreased TNF-α release upon lipopolysaccharide (LPS) stimulation .
- Cancer Research :
- Neurodegenerative Diseases :
Data Summary
The following table summarizes key findings from recent studies on this compound:
Study Focus | Model Type | Key Findings |
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Inflammation | Murine asthma model | Reduced airway hyperresponsiveness; decreased inflammatory markers |
Immune Response | Human macrophages | Decreased TNF-α release upon LPS stimulation |
Cancer Therapy | B cell lymphoma | Enhanced glucocorticoid sensitivity; reduced tumor burden |
Cognitive Function | Alzheimer’s model | Improved synaptic plasticity; enhanced cognitive performance |
Q & A
Basic Research Questions
Q. What experimental assays are recommended to evaluate the inhibitory activity of PDE4-IN-6?
To assess this compound’s inhibitory activity, use in vitro enzymatic assays (e.g., fluorescence-based or radioactive assays) with recombinant PDE4 isoforms. Include positive controls (e.g., rolipram) and negative controls (e.g., vehicle-only samples) to validate specificity. Measure IC50 values using dose-response curves, and confirm results with cell-based assays (e.g., cAMP accumulation tests in relevant cell lines) .
Q. How should researchers address solubility and stability issues when preparing this compound for in vitro studies?
Solubility can be optimized using DMSO as a primary solvent, but ensure final concentrations do not exceed 0.1% to avoid cellular toxicity. Stability should be tested via HPLC or LC-MS under experimental conditions (e.g., pH, temperature). If degradation occurs, consider prodrug formulations or stabilizing agents. Document all protocols to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50 values. Apply Student’s t-test or ANOVA for group comparisons, and include error bars representing SEM or SD. For small sample sizes, non-parametric tests like Mann-Whitney U may be preferable. Report p-values and confidence intervals to support robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Conduct ADMET studies to evaluate absorption, tissue distribution, and half-life. Compare results across species (e.g., rodents vs. humanized models) and use pharmacodynamic biomarkers (e.g., plasma cAMP levels). If in vivo efficacy is lacking, consider structural modifications to improve drug-likeness .
Q. What strategies validate the selectivity of this compound across PDE enzyme families?
Test this compound against a panel of PDE isoforms (PDE1–PDE11) using standardized assays. Calculate selectivity ratios (IC50 for non-target PDEs / IC50 for PDE4). For high-throughput screening, use immobilized enzyme arrays or SPR-based binding assays. Cross-validate findings with siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
Q. How should researchers design a study to investigate this compound’s mechanism of action in complex disease models (e.g., chronic inflammation)?
Employ a multi-omics approach:
- Transcriptomics: RNA-seq to identify PDE4-dependent pathways.
- Proteomics: Phosphoproteomics to map cAMP/PKA signaling changes.
- Metabolomics: LC-MS to quantify downstream metabolites (e.g., prostaglandins). Integrate data using pathway analysis tools (e.g., IPA, GSEA) and validate with functional assays (e.g., leukocyte migration assays) .
Methodological and Data Analysis Questions
Q. What frameworks (e.g., PICOT) are suitable for structuring research questions on this compound’s therapeutic potential?
Apply the PICOT framework:
- Population: Target disease model (e.g., murine asthma model).
- Intervention: this compound dose/regimen.
- Comparison: Standard therapy (e.g., corticosteroids) or placebo.
- Outcome: Primary endpoints (e.g., airway resistance, cytokine levels).
- Time: Duration of treatment and follow-up. This ensures clarity and comparability with prior studies .
Q. How can researchers ensure reproducibility when reporting this compound’s effects in preclinical studies?
Follow ARRIVE guidelines:
- Detail animal housing conditions, randomization, and blinding.
- Report exact sample sizes, exclusion criteria, and statistical power.
- Share raw data in repositories (e.g., Figshare, Zenodo). Include negative and positive controls in all experiments to minimize bias .
Q. What methodologies address this compound’s potential off-target effects in transcriptomic studies?
Use CRISPR-Cas9 to generate PDE4-knockout cells and compare transcriptomic profiles with this compound-treated cells. Apply bioinformatics tools (e.g., CMap) to identify off-target pathways. Validate candidate off-targets with competitive inhibition assays or structural docking simulations .
Q. Data Interpretation and Knowledge Gaps
Q. How should contradictory findings between this compound and other PDE4 inhibitors be analyzed?
Perform meta-analyses of published IC50 values, adjusting for assay conditions (e.g., enzyme source, substrate concentration). Use molecular docking to compare binding modes and affinity differences. If contradictions persist, conduct head-to-head studies under standardized protocols .
Q. What steps identify this compound’s role in modulating non-canonical cAMP signaling pathways?
Combine FRET-based biosensors (e.g., Epac-based cAMP sensors) with this compound treatment to visualize real-time cAMP dynamics. Use phospho-specific antibodies to assess PKA-independent targets (e.g., EPAC, AKAP complexes). Correlate findings with phenotypic outcomes (e.g., cytokine secretion) .
Q. How can researchers leverage “People Also Ask” data to identify understudied aspects of this compound?
Analyze PAA questions related to this compound’s structural analogs, pharmacokinetic challenges, or combination therapies. Use tools like Semrush to map recurring themes, then design studies addressing gaps (e.g., synergy with β-agonists in COPD models). Update FAQs iteratively as new data emerge .
Properties
Molecular Formula |
C25H20FNO5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[3-[7-fluoro-1-oxo-4-(3-oxobutyl)isochromen-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H20FNO5S/c1-16(28)10-12-22-21-13-11-18(26)15-23(21)25(29)32-24(22)17-6-5-7-19(14-17)27-33(30,31)20-8-3-2-4-9-20/h2-9,11,13-15,27H,10,12H2,1H3 |
InChI Key |
QOQQISZJYVVAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(OC(=O)C2=C1C=CC(=C2)F)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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